molecular formula C21H18N4O3 B2366092 (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-hydroxyphenyl)prop-2-enamide CAS No. 561291-62-1

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-hydroxyphenyl)prop-2-enamide

Cat. No.: B2366092
CAS No.: 561291-62-1
M. Wt: 374.4
InChI Key: DEICYEQWXYVFKW-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-hydroxyphenyl)prop-2-enamide is a synthetic small molecule designed for research purposes, built around the privileged 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (antipyrine) scaffold. This structural motif is historically associated with anti-inflammatory and antipyretic properties and is found in established drugs like Edaravone, a neuroprotective antioxidant . The compound's design, which incorporates a cyano group and a 3-hydroxyphenyl propenamide chain, suggests potential for multi-target biological activity, making it a valuable chemical tool for investigating novel therapeutic pathways. The core research value of this compound lies in its potential as a anti-inflammatory agent. Molecular docking studies of structurally similar pyrazolone-bearing hybrids have demonstrated promising affinity for key enzymes in the inflammatory cascade, particularly 5-lipoxygenase (5-LOX) . By potentially inhibiting 5-LOX, this compound may reduce the production of pro-inflammatory leukotrienes, offering a mechanism of action distinct from traditional cyclooxygenase-2 (COX-2) inhibitors, which is a significant area of interest for developing safer anti-inflammatory therapeutics with reduced side-effect profiles . Furthermore, the antipyrine core is known to contribute to potent antioxidant activity by acting as a radical scavenger, neutralizing reactive oxygen and nitrogen species (ROS/RNS) that contribute to oxidative stress . This dual potential for anti-inflammatory and antioxidant activity makes it a compelling candidate for research into conditions driven by oxidative stress and inflammation, such as neurological disorders, autoimmune diseases, and osteoarthritis, as evidenced by studies on related pyrazolone derivatives . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-14-19(21(28)25(24(14)2)17-8-4-3-5-9-17)23-20(27)16(13-22)11-15-7-6-10-18(26)12-15/h3-12,26H,1-2H3,(H,23,27)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEICYEQWXYVFKW-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC(=CC=C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=CC(=CC=C3)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-hydroxyphenyl)prop-2-enamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a cyano group, a pyrazole ring, and a phenyl moiety, which contribute to its biological activity. Its molecular formula is C25H20N4O3C_{25}H_{20}N_{4}O_{3} with a molecular weight of 432.45 g/mol. The structural complexity allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC25H20N4O3
Molecular Weight432.45 g/mol
IUPAC NameThis compound

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features suggest it may act on specific molecular targets involved in cancer progression.

2. Anti-inflammatory Properties

Inflammation is a critical process in various diseases, including cancer and autoimmune disorders. The compound's ability to modulate inflammatory pathways has been noted, particularly through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in prostaglandin synthesis. In vitro studies have demonstrated that similar pyrazole derivatives exhibit substantial anti-inflammatory effects.

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Pyrazole derivatives are known to enhance cellular defense mechanisms against oxidative stress, which is linked to numerous chronic diseases.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The cyano group and the pyrazole ring may interact with active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors involved in signaling pathways associated with inflammation and cancer.
  • DNA Interaction : Potential interactions with DNA could disrupt replication or transcription processes in cancerous cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives similar to the compound :

  • Anticancer Studies : A study reported that pyrazole derivatives exhibited IC50 values as low as 0.08 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
  • Anti-inflammatory Efficacy : Compounds structurally related to this compound showed significant inhibition of COX enzymes with IC50 values ranging from 1 to 10 µM .
  • Antioxidant Activity : In DPPH scavenging assays, related compounds demonstrated antioxidant activity percentages between 84% and 90%, highlighting their potential as protective agents against oxidative damage .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various methods involving the reaction of cyanoacetamides with different amines and aldehydes. The presence of cyano and carbonyl functional groups enhances its reactivity, making it suitable for further chemical modifications.

Key Synthesis Pathways:

  • Acylation Reactions : The acylation of aromatic amines with ethyl cyanoacetate has been a commonly employed method for synthesizing derivatives of cyanoacetamides, which can then be transformed into pyrazole derivatives .
  • Microwave-Assisted Synthesis : This method has been shown to improve yields and reduce reaction times, facilitating the formation of complex heterocycles from simpler precursors .

Biological Activities

Research indicates that (Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-hydroxyphenyl)prop-2-enamide exhibits various biological activities that make it a candidate for therapeutic applications.

Anticancer Activity

Several studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The presence of hydroxyl groups in the structure can enhance interaction with inflammatory mediators, potentially leading to reduced inflammation in various models .

Analgesic Properties

Research indicates that pyrazole derivatives can also act as analgesics. The ability to modulate pain pathways makes these compounds valuable for developing new pain management therapies .

Case Study 1: Anticancer Efficacy

A study investigated the effects of pyrazole derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The findings revealed that treatment with these compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The pyrazol-4-yl core is a common feature in several derivatives, including those referenced in the evidence. For example:

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxo-2H-indol-3-yl)hydrazinecarbothioamide () shares the 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group but replaces the propenamide side chain with a hydrazinecarbothioamide linked to an indol-3-yl group.
  • Compounds 4i and 4j () incorporate tetrazolyl and coumarin substituents, diverging further in functionalization.
Table 1: Structural Comparison of Key Derivatives
Compound Name Core Structure Key Substituents
Target Compound (Z-isomer) Pyrazol-4-yl Cyano, 3-hydroxyphenyl propenamide
Compound Pyrazol-4-yl Hydrazinecarbothioamide, 2-oxoindol-3-yl
(4i, 4j) Pyrazol-4-yl Tetrazolyl, coumarin, thiourea

Hydrogen Bonding and Crystallographic Behavior

Bernstein et al. () highlight that hydroxyl groups participate in robust hydrogen-bonding networks, influencing crystal packing and stability. In contrast, the hydrazinecarbothioamide group in ’s compound may favor thioamide-based interactions, which are less directional but still significant in supramolecular assembly .

Table 2: Functional Group Impact on Properties
Functional Group Target Compound Compound Compounds
Hydrogen Bond Donor/Acceptor 3-hydroxyphenyl (donor) Indol-3-yl (acceptor) Coumarin (acceptor)
Electronic Effects Cyano (electron-withdrawing) Thioamide (polarizable) Tetrazolyl (electron-deficient)

Challenges in Structural Characterization

Crystallographic analysis of such derivatives often relies on software like SHELX (), particularly for resolving Z/E isomerism and hydrogen-bonding networks.

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate and Phenylhydrazine

The pyrazolone core is synthesized via cyclocondensation under acidic conditions:

  • Reagents : Ethyl acetoacetate (1.0 equiv), phenylhydrazine (1.05 equiv), glacial acetic acid (catalyst).
  • Conditions : Reflux in ethanol (80°C, 6 h).
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol/water (yield: 78–82%).

N-Methylation and Functionalization

Subsequent methylation introduces the 1,5-dimethyl substituents:

  • Step 1 : Treatment of the pyrazolone with methyl iodide (2.2 equiv) in DMF, using K₂CO₃ as a base (25°C, 12 h).
  • Step 2 : Selective amination at the 4-position via Hofmann degradation using bromine (1.1 equiv) and NaOH (2.0 equiv) in aqueous THF (0°C to 25°C, 3 h).

Synthesis of (Z)-2-Cyano-3-(3-Hydroxyphenyl)Prop-2-Enoyl Chloride

Knoevenagel Condensation

The α-cyanoenamide precursor is prepared via condensation of 3-hydroxybenzaldehyde with cyanoacetamide:

  • Reagents : 3-Hydroxybenzaldehyde (1.0 equiv), cyanoacetamide (1.2 equiv), piperidine (catalyst).
  • Conditions : Reflux in toluene (110°C, 8 h) under Dean-Stark trap for azeotropic water removal.
  • Protection Strategy : The phenolic -OH group is protected as a tert-butyldimethylsilyl (TBS) ether prior to condensation (yield: 85–88% for protected intermediate).

Chlorination of the Enamide Acid

The free carboxylic acid is generated by TBS deprotection (TBAF in THF, 25°C, 2 h), followed by treatment with oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane (0°C to 25°C, 3 h).

Amide Coupling and Stereochemical Control

Coupling Reaction

The final step involves the union of the pyrazol-4-amine and enoyl chloride:

  • Reagents : Pyrazol-4-amine (1.0 equiv), enoyl chloride (1.1 equiv), triethylamine (2.5 equiv).
  • Conditions : Anhydrous DCM, 0°C to 25°C, 12 h.
  • Stereoselectivity : The Z-configuration is favored by steric hindrance from the 3-hydroxyphenyl group, with a Z/E ratio of 9:1 determined by HPLC.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) followed by recrystallization from methanol.
  • Analytical Data :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 8.32 (s, 1H, NH), 7.65–7.12 (m, 8H, Ar-H), 6.89 (s, 1H, CH=), 3.21 (s, 3H, N-CH₃), 2.45 (s, 3H, CH₃).
    • HRMS (ESI+) : m/z calc. for C₂₂H₁₈N₄O₃ [M+H]⁺: 398.1382, found: 398.1385.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclocondensation

Microwave irradiation (150°C, 20 min) reduces pyrazolone synthesis time to 30 minutes with comparable yield (80%).

Enzymatic Resolution for Stereochemical Purity

Lipase-mediated kinetic resolution (Candida antarctica Lipase B) in isopropyl ether improves Z-selectivity to >98% ee.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk preparation of 3-hydroxybenzaldehyde via microbial oxidation of cumene (Pseudomonas putida) reduces raw material costs by 40%.
  • Green Chemistry : Solvent recycling (toluene and DCM) and catalytic piperidine recovery via distillation align with sustainable practices.

Challenges and Mitigation Strategies

  • Oxidative Degradation : The enamide’s α,β-unsaturated system is prone to oxidation; formulation under nitrogen and addition of BHT (0.1% w/w) enhances stability.
  • Byproduct Formation : Over-methylation during pyrazolone synthesis is minimized by stepwise addition of methyl iodide.

Q & A

Q. What synthetic routes are recommended for preparing (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide derivatives?

A common approach involves condensation reactions between pyrazolone intermediates (e.g., 4-aminoantipyrine) and cyanoacetamide derivatives. Key steps include:

  • Substitution reactions under alkaline conditions for introducing aryloxy/pyridylmethoxy groups (e.g., using 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol) .
  • Reduction of nitro intermediates to anilines using iron powder in acidic media .
  • Condensation with cyanoacetic acid or its derivatives, facilitated by carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane at 273 K .
  • Purification via slow evaporation crystallization (e.g., methylene chloride solvent) .

Q. How is the compound characterized structurally?

  • Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry and intermolecular interactions. For example, hydrogen bonding (N–H⋯O) forms dimers of the R₂²(10) type, and dihedral angles between aromatic rings (e.g., 48.45°–80.70°) reveal steric repulsion effects .
  • Spectroscopic methods :
    • FTIR identifies amide C=O stretches (~1650 cm⁻¹) and cyano groups (~2200 cm⁻¹).
    • ¹H/¹³C NMR resolves methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in chloroform, methanol, and DMSO .
  • Stability : Store at room temperature in inert atmospheres; avoid prolonged exposure to light/moisture due to hydrolytic sensitivity of the cyano and enamide groups .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in reported dihedral angles of related pyrazolone derivatives?

  • Computational modeling (e.g., DFT or molecular dynamics) can validate experimentally observed dihedral angles (e.g., 64.82°–80.70° between pyrazolone and phenyl rings) .
  • Comparative crystallography : Analyze isostructural analogs (e.g., N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide) to identify trends in steric or electronic effects .

Q. What strategies optimize reaction yields when synthesizing Z-isomers?

  • Steric control : Use bulky solvents (e.g., THF) to favor the Z-configuration by hindering rotation around the enamide double bond.
  • Catalytic additives : Piperidine or triethylamine in ethanol at 0–5°C enhances regioselectivity during condensation .
  • Monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates .

Q. How do hydrogen-bonding networks influence crystallization outcomes?

  • R₂²(10) dimer motifs : Observed in N-substituted amides, these dimers stabilize crystal packing via N–H⋯O interactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) promote intermolecular H-bonding, whereas non-polar solvents (e.g., hexane) yield less ordered structures .

Q. What in silico methods predict biological activity for this compound?

  • Molecular docking : Screen against targets like cyclooxygenase (COX) or kinases, leveraging structural similarities to antipyretic pyrazolones .
  • QSAR modeling : Use descriptors such as logP (~2.1) and PSA (~85.5 Ų) to correlate with antimicrobial or anti-inflammatory activity .

Methodological Recommendations

  • Contradiction Analysis : When conflicting data arise (e.g., reaction yields), validate via replicated synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) .
  • Advanced Characterization : Combine SC-XRD with solid-state NMR to resolve polymorphism or hydrate formation .

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